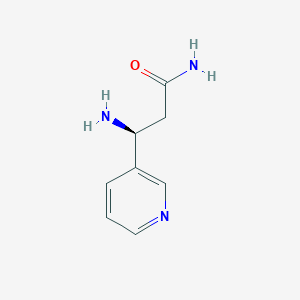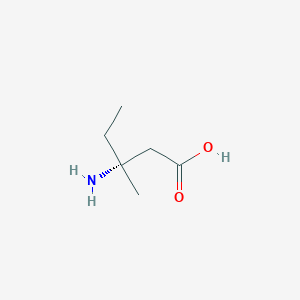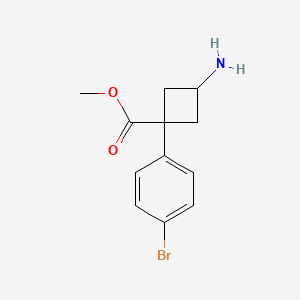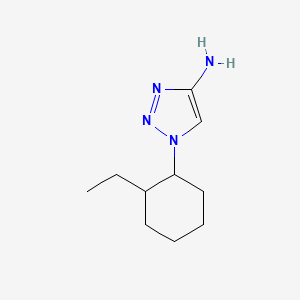
3-Amino-2-(propan-2-yl)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2-(propan-2-yl)pentanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of an amino group (-NH2) attached to the third carbon atom and a carboxylic acid group (-COOH) attached to the first carbon atom of the pentanoic acid chain. The compound also features an isopropyl group (-CH(CH3)2) attached to the second carbon atom. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(propan-2-yl)pentanoic acid can be achieved through several methods:
-
Strecker Synthesis: : This method involves the reaction of an aldehyde with ammonium chloride and potassium cyanide, followed by hydrolysis. For this compound, the starting aldehyde would be 2-(propan-2-yl)pentanal.
-
Reductive Amination: : This method involves the reaction of a ketone or aldehyde with ammonia or an amine in the presence of a reducing agent. For this compound, 2-(propan-2-yl)pentanal can be reacted with ammonia and a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include:
-
Catalytic Hydrogenation: : Using a catalyst such as palladium on carbon to hydrogenate a precursor compound.
-
Enzymatic Synthesis: : Utilizing specific enzymes to catalyze the formation of the compound from simpler substrates.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The amino group can be oxidized to form a nitro group (-NO2) under strong oxidizing conditions.
-
Reduction: : The carboxylic acid group can be reduced to an alcohol (-OH) using reducing agents like lithium aluminum hydride.
-
Substitution: : The amino group can undergo substitution reactions to form derivatives such as amides or esters.
Common Reagents and Conditions
-
Oxidation: : Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
-
Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
-
Substitution: : Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products
-
Oxidation: : Formation of 3-Nitro-2-(propan-2-yl)pentanoic acid.
-
Reduction: : Formation of 3-Amino-2-(propan-2-yl)pentanol.
-
Substitution: : Formation of 3-Acetamido-2-(propan-2-yl)pentanoic acid.
Aplicaciones Científicas De Investigación
3-Amino-2-(propan-2-yl)pentanoic acid has several applications in scientific research:
-
Chemistry: : Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the synthesis of pharmaceuticals and agrochemicals.
-
Biology: : Studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
-
Medicine: : Investigated for its potential therapeutic effects, including its role as an amino acid supplement and its potential in drug development.
-
Industry: : Used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mecanismo De Acción
The mechanism of action of 3-Amino-2-(propan-2-yl)pentanoic acid involves its interaction with specific molecular targets and pathways:
-
Enzyme Inhibition: : The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
-
Receptor Binding: : It can bind to specific receptors on cell surfaces, triggering a cascade of intracellular signaling events.
-
Metabolic Pathways: : It can be incorporated into metabolic pathways, influencing the synthesis and degradation of other biomolecules.
Comparación Con Compuestos Similares
3-Amino-2-(propan-2-yl)pentanoic acid can be compared with other similar amino acids:
-
3-Amino-2-methylpentanoic acid: : Similar structure but with a methyl group instead of an isopropyl group. It has different physical and chemical properties.
-
3-Amino-2-ethylpentanoic acid: : Similar structure but with an ethyl group instead of an isopropyl group. It exhibits different reactivity and biological activity.
-
3-Amino-2-(propan-2-yl)butanoic acid: : Similar structure but with a shorter carbon chain. It has different solubility and stability characteristics.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C8H17NO2 |
|---|---|
Peso molecular |
159.23 g/mol |
Nombre IUPAC |
3-amino-2-propan-2-ylpentanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-4-6(9)7(5(2)3)8(10)11/h5-7H,4,9H2,1-3H3,(H,10,11) |
Clave InChI |
PWJIKRVWQCTIIA-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(C(C)C)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-3-[(2E)-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene]propan-2-one](/img/structure/B15274043.png)

![5-Amino-3-bromo-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B15274060.png)


![(Cyclopropylmethyl)[1-(pyridin-2-YL)ethyl]amine](/img/structure/B15274084.png)

![2-(Chloromethyl)-8,8-dimethyl-1,4,7-trioxaspiro[4.4]nonane](/img/structure/B15274100.png)


